molecular formula C16H14N4O2S B6019092 4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6019092
M. Wt: 326.4 g/mol
InChI Key: FLVWLMQECWESPW-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxyphenyl hydrazine with 6-methylpyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using thionyl chloride to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)methanone
  • alpha-(4-methoxyphenyl)-6-methyl-2-pyridineacrylic acid
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This structural feature enhances its ability to interact with specific molecular targets and contributes to its diverse range of applications .

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-10-4-3-5-13(17-10)18-16(21)15-14(19-20-23-15)11-6-8-12(22-2)9-7-11/h3-9H,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVWLMQECWESPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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